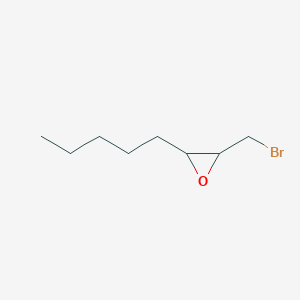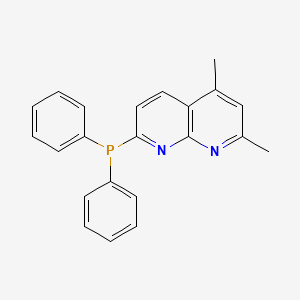
7-(Diphenylphosphanyl)-2,4-dimethyl-1,8-naphthyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(Diphenylphosphanyl)-2,4-dimethyl-1,8-naphthyridine is a complex organic compound that features a naphthyridine core substituted with diphenylphosphanyl and dimethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Diphenylphosphanyl)-2,4-dimethyl-1,8-naphthyridine typically involves multi-step organic reactions. One common method includes the reaction of 2,4-dimethyl-1,8-naphthyridine with diphenylphosphine chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification processes to ensure the compound meets industrial standards.
化学反応の分析
Types of Reactions
7-(Diphenylphosphanyl)-2,4-dimethyl-1,8-naphthyridine can undergo various chemical reactions, including:
Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced under specific conditions to modify the naphthyridine core.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phosphanyl group would yield phosphine oxides, while substitution reactions could introduce various functional groups onto the aromatic rings.
科学的研究の応用
7-(Diphenylphosphanyl)-2,4-dimethyl-1,8-naphthyridine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural properties.
Industry: It is used in the development of advanced materials, including polymers and nanomaterials, due to its ability to form stable complexes with metals.
作用機序
The mechanism of action of 7-(Diphenylphosphanyl)-2,4-dimethyl-1,8-naphthyridine largely depends on its role as a ligand in coordination chemistry. It can coordinate with metal ions through the phosphanyl and naphthyridine groups, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions by stabilizing transition states and intermediates. The molecular targets and pathways involved include metal centers in enzymes or synthetic catalysts, where the compound acts to enhance reactivity and selectivity.
類似化合物との比較
Similar Compounds
- Bis(diphenylphosphino)methane
- 1,2-Bis(diphenylphosphino)benzene
- 1,3-Bis(diphenylphosphino)propane
Uniqueness
7-(Diphenylphosphanyl)-2,4-dimethyl-1,8-naphthyridine is unique due to its naphthyridine core, which provides additional sites for functionalization and coordination compared to simpler phosphine ligands. This structural complexity allows for the formation of more diverse and potentially more active metal complexes, making it a valuable compound in both research and industrial applications.
特性
CAS番号 |
144101-82-6 |
|---|---|
分子式 |
C22H19N2P |
分子量 |
342.4 g/mol |
IUPAC名 |
(5,7-dimethyl-1,8-naphthyridin-2-yl)-diphenylphosphane |
InChI |
InChI=1S/C22H19N2P/c1-16-15-17(2)23-22-20(16)13-14-21(24-22)25(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-15H,1-2H3 |
InChIキー |
JJXUNKDISCIRPQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC2=C1C=CC(=N2)P(C3=CC=CC=C3)C4=CC=CC=C4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



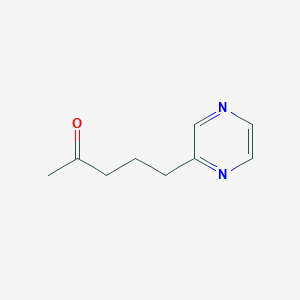
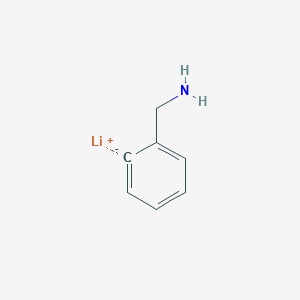
![N-(8-Oxo-2,3,5,6,7,8-hexahydronaphtho[2,3-b]thiophen-7-yl)propanamide](/img/structure/B12556842.png)
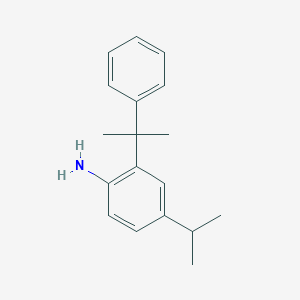
![Magnesium, chloro[2-(1,3-dioxolan-2-yl)ethyl]-](/img/structure/B12556852.png)
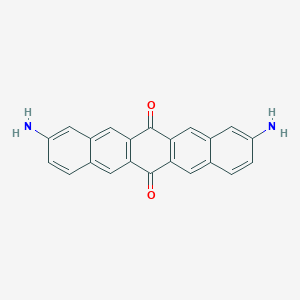
![(2S)-3-[3-[2-(1,3-benzodioxol-5-yloxy)ethyl-methylamino]propyl]-2-(3,5-ditert-butyl-4-hydroxyphenyl)-1,3-thiazolidin-4-one;but-2-enedioic acid](/img/structure/B12556856.png)
![2-[2-(3-Chloro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid](/img/structure/B12556858.png)
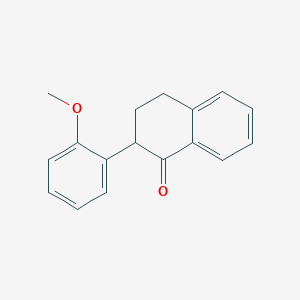
![N-[4-(Methoxymethyl)-1-phenylpiperidin-4-yl]-N-phenylpropanamide](/img/structure/B12556862.png)
![Butanoic acid, 4-[bis(4-methoxyphenyl)phenylmethoxy]-](/img/structure/B12556866.png)

